![molecular formula C17H14N2O4 B14070832 4-{(E)-[3-(4-Carboxyanilino)prop-2-en-1-ylidene]amino}benzoic acid CAS No. 101444-89-7](/img/structure/B14070832.png)
4-{(E)-[3-(4-Carboxyanilino)prop-2-en-1-ylidene]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-[[3-[(4-carboxyphenyl)amino]-2-propen-1-ylidene]amino]- is a complex organic compound that belongs to the class of benzoic acids It is characterized by the presence of a carboxyphenyl group and an amino-propenylidene group, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[[3-[(4-carboxyphenyl)amino]-2-propen-1-ylidene]amino]- typically involves multi-step organic reactions. One common method involves the reaction of 4-carboxyphenylamine with 3-amino-2-propenal under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or platinum, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is scaled up by optimizing reaction parameters and using industrial-grade equipment. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-[[3-[(4-carboxyphenyl)amino]-2-propen-1-ylidene]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Applications De Recherche Scientifique
Benzoic acid, 4-[[3-[(4-carboxyphenyl)amino]-2-propen-1-ylidene]amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of benzoic acid, 4-[[3-[(4-carboxyphenyl)amino]-2-propen-1-ylidene]amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobenzoic acid: A simpler analog with similar structural features but lacking the propenylidene group.
4-Hydroxybenzoic acid: Another analog with a hydroxyl group instead of the amino group.
4-Methoxybenzoic acid: Contains a methoxy group in place of the amino group.
Uniqueness
Benzoic acid, 4-[[3-[(4-carboxyphenyl)amino]-2-propen-1-ylidene]amino]- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both carboxyphenyl and amino-propenylidene groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .
Propriétés
Numéro CAS |
101444-89-7 |
|---|---|
Formule moléculaire |
C17H14N2O4 |
Poids moléculaire |
310.30 g/mol |
Nom IUPAC |
4-[3-(4-carboxyphenyl)iminoprop-1-enylamino]benzoic acid |
InChI |
InChI=1S/C17H14N2O4/c20-16(21)12-2-6-14(7-3-12)18-10-1-11-19-15-8-4-13(5-9-15)17(22)23/h1-11,18H,(H,20,21)(H,22,23) |
Clé InChI |
AYNKCCXQNCPPTG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)NC=CC=NC2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-Nitro-2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B14070749.png)

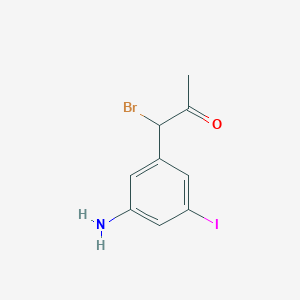
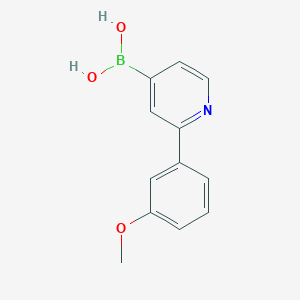

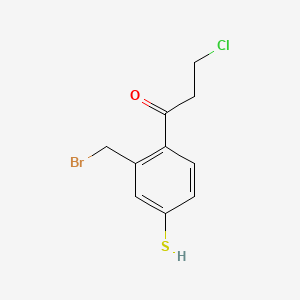

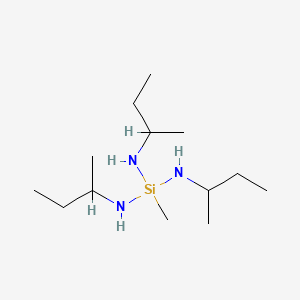
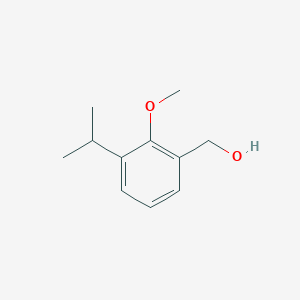

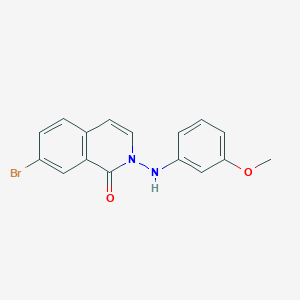
![{4-[Butyl(ethyl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14070835.png)
![3-(2-Methylpyrazolo[1,5-a]pyridin-3-yl)prop-2-enal](/img/structure/B14070840.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-8-amine](/img/structure/B14070847.png)
